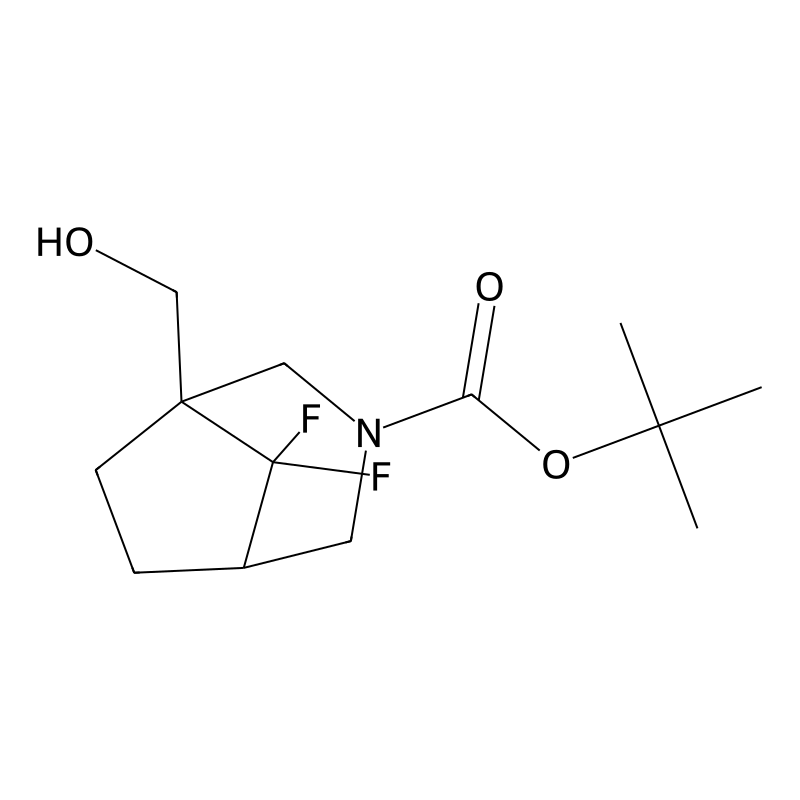

tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The chemical reactivity of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can be attributed to its functional groups:

- Esterification: The carboxylate group can undergo esterification reactions with alcohols.

- Nucleophilic Substitution: The presence of the nitrogen atom allows for nucleophilic substitution reactions, which can be utilized in further synthetic applications.

- Fluorine Reactivity: The difluoro substituents may participate in various reactions such as nucleophilic displacement or elimination reactions under specific conditions.

The synthesis of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves several steps:

- Formation of the Bicyclic Core: Starting from appropriate precursors, a bicyclic framework can be constructed using cyclization reactions.

- Introduction of Fluorine Atoms: Fluorination can be achieved through electrophilic fluorination methods or by using fluorinated reagents.

- Hydroxymethylation: The hydroxymethyl group can be introduced via nucleophilic substitution or reduction of carbonyl precursors.

- Esterification: Finally, the carboxylic acid moiety is converted to the corresponding ester using tert-butyl alcohol.

Tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific biological pathways.

- Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.

Interaction studies involving tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate focus on its binding affinity to various biological targets:

- Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Receptor Interaction: Studies may reveal its potential as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

Several compounds share structural similarities with tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate | Contains a single fluorine atom; potential for different biological activity | |

| Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | Features an oxabicyclic structure; different ring size | |

| Tert-butyl 3-hydroxy-3-methylamino-8-azabicyclo[3.2.1]octane | Contains an amino group; potential for enhanced biological interactions |

The uniqueness of tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific fluorination pattern and bicyclic structure, which may confer distinct pharmacological properties compared to these similar compounds.